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molecular formula C10H10O5 B8759569 Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Cat. No. B8759569
M. Wt: 210.18 g/mol
InChI Key: ZJXPBEXOGWFULD-UHFFFAOYSA-N
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Patent
US06306852B1

Procedure details

Hydrobromic acid (20 ml of 62%w/v solution in water) was added to methyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate (from step (b), 11 g, 52 mmol) in toluene (200 ml). After stirring for 3 hours the aqueous layer was removed and the organic layer was evaporated in vacuo. The residue was flash chromatographed, eluting with dichloromethane, and then crystallised with diisopropylether and hexane.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[O:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11](O)[C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:5]=2[O:4][CH2:3]1>C1(C)C=CC=CC=1>[O:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]([Br:1])[C:12]([O:14][CH3:15])=[O:13])=[CH:10][C:5]=2[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
11 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(C(=O)OC)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours the aqueous layer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
crystallised with diisopropylether and hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C(C(=O)OC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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